4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino[2,3-h][3]benzazepine-2,3-dione Hydrochloride
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Overview
Description
4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino2,3-hbenzazepine-2,3-dione Hydrochloride is a chemical compound known for its role as an impurity in Varenicline, a prescription drug used to treat cigarette addiction . This compound is characterized by its complex structure, which includes a hexahydro-methano-pyrazino-benzazepine core.
Preparation Methods
The synthesis of 4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino2,3-hbenzazepine-2,3-dione Hydrochloride involves multiple steps. One common method includes the reduction of specific precursors using reagents like sodium borohydride in methanol. Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride can yield alcohol derivatives.
Substitution: It can undergo substitution reactions where specific functional groups are replaced with others.
Common reagents used in these reactions include sodium borohydride, acetic acid, and acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino2,3-hbenzazepine-2,3-dione Hydrochloride is primarily used in scientific research as a reference standard and impurity marker for Varenicline . Its applications extend to:
Chemistry: Used in the study of organic synthesis and reaction mechanisms.
Biology: Investigated for its interactions with biological molecules.
Medicine: Studied for its role in the pharmacokinetics and pharmacodynamics of Varenicline.
Industry: Utilized in quality control processes to ensure the purity of pharmaceutical products.
Mechanism of Action
The mechanism of action of this compound is closely related to its role as an impurity in Varenicline. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, which helps reduce cravings and withdrawal symptoms associated with cigarette addiction . The exact molecular targets and pathways of the impurity itself are less well-studied but are believed to be similar to those of Varenicline.
Comparison with Similar Compounds
Similar compounds include other impurities and derivatives of Varenicline, such as:
- 6,7,8,9,10,11-Hexahydro-7,10-methanocyclo-octa bbenzothiophene
- 5,6,7,8,9,10-Hexahydro-6,9-methanobenzocyclo-octene
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of 4,6,7,8,9,10-Hexahydro-6,10-methano-1H-pyrazino2,3-hbenzazepine-2,3-dione Hydrochloride lies in its specific role as an impurity in Varenicline, which makes it a critical marker in pharmaceutical quality control.
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),10-triene-6,7-dione |
InChI |
InChI=1S/C13H13N3O2/c17-12-13(18)16-11-3-9-7-1-6(4-14-5-7)8(9)2-10(11)15-12/h2-3,6-7,14H,1,4-5H2,(H,15,17)(H,16,18) |
InChI Key |
NVAFOPXADNCSMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1C3=CC4=C(C=C23)NC(=O)C(=O)N4 |
Origin of Product |
United States |
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